3-(4-Methylphenoxy)azetidine
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives has been a subject of interest due to their potential applications in medicinal chemistry. In the context of 3-(4-Methylphenoxy)azetidine, although not directly synthesized in the provided studies, related compounds have been synthesized which offer insights into the methodologies that could be applied to 3-(4-Methylphenoxy)azetidine. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones involved structure-activity relationship investigations, leading to potent antiproliferative compounds . Similarly, the preparation of 2-(2-mesyloxyethyl)azetidines through monochloroalane reduction and mesylation of β-lactams could be a relevant method for synthesizing substituted azetidines . Additionally, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones and their structural investigation through X-ray diffraction provides a precedent for the synthesis and analysis of substituted azetidines .
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular structure of azetidine derivatives. For example, the trans and cis isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone were not only synthesized but also structurally characterized, revealing the crystallization in a monoclinic system and providing detailed geometric parameters . This type of analysis is crucial for understanding the three-dimensional conformation of azetidine derivatives, which is important for their biological activity.
Chemical Reactions Analysis
The reactivity of azetidine derivatives with various nucleophiles has been explored, leading to the stereoselective preparation of new azaheterocycles . This demonstrates the versatility of azetidine rings in undergoing transformation reactions, which could be applicable to the synthesis of 3-(4-Methylphenoxy)azetidine derivatives. Furthermore, the interaction of azetidine derivatives with the colchicine-binding site on β-tubulin has been shown, indicating the potential for these compounds to participate in biologically relevant interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The solid-state structure obtained from X-ray diffraction studies can be compared with solution NMR studies to understand the behavior of these compounds in different environments . Additionally, the synthesis of 3,3-dichloroazetidines introduces chloro substituents, which could affect the physical properties such as solubility and chemical reactivity . These properties are essential for the development of azetidine-based pharmaceuticals.
Scientific Research Applications
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Recent advances in the chemistry and reactivity of azetidines have been reported . The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines have been the focus of these advances . Azetidines have also been used as motifs in drug discovery, polymerization, and as chiral templates .
Future Directions
Azetidines, including “3-(4-Methylphenoxy)azetidine”, have attracted major attention in organic synthesis due to their unique reactivity and presence in bioactive molecules. Future research directions may include exploring new synthetic methods, studying their reactivity in various chemical reactions, and investigating their potential applications in medicinal chemistry .
properties
IUPAC Name |
3-(4-methylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXZLYWIOATIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604060 | |
Record name | 3-(4-Methylphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)azetidine | |
CAS RN |
954220-73-6 | |
Record name | 3-(4-Methylphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.